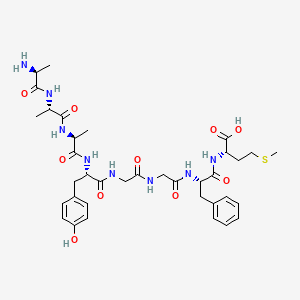

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H50N8O10S |

|---|---|

Molecular Weight |

786.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1 |

InChI Key |

LFERUOXIGGAGRW-RUFPXSEBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The methodologies detailed herein are established laboratory practices for peptide production, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The peptide with the sequence Alanine-Alanine-Alanine-Tyrosine-Glycine-Glycine-Phenylalanine-Methionine is a custom peptide that may find applications in various research areas, including its use as a standard in mass spectrometry or as a fragment in larger protein studies. Its synthesis is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Characterization is crucial to confirm the identity and purity of the final product and is typically performed using mass spectrometry and amino acid analysis.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the target peptide is performed using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support resin.[1][2] This method involves the stepwise addition of amino acids from the C-terminus (Methionine) to the N-terminus (Alanine).

Materials and Reagents

The following table summarizes the key reagents and their recommended specifications for the synthesis.

| Reagent | Specification | Supplier Example |

| Resin | Pre-loaded Fmoc-Met-Wang resin | Novabiochem® |

| Amino Acids | Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH | Various |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various |

| Base | DIPEA (N,N-Diisopropylethylamine) | Various |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide) | Various |

| Solvents | DMF, DCM (Dichloromethane) | HPLC Grade |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Reagent Grade |

Experimental Protocol for SPPS

The synthesis follows a cyclical process of deprotection and coupling for each amino acid.

Step 1: Resin Swelling

-

Place the Fmoc-Met-Wang resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes to ensure optimal reaction conditions.[3]

Step 2: Fmoc Deprotection

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the methionine.

-

Drain the deprotection solution and wash the resin thoroughly with DMF.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH), HBTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours to facilitate the coupling reaction.

-

Monitor the reaction completion using a Kaiser test.[4]

Step 4: Repetitive Cycles

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Gly, Gly, Tyr(tBu), Ala, Ala, Ala.

Step 5: Cleavage and Deprotection

-

After the final coupling and deprotection of the N-terminal Alanine, wash the resin with DCM and dry it.

-

Add the cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups.[4]

-

Agitate for 2-3 hours.

Step 6: Peptide Precipitation and Collection

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.[5]

-

Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide product contains the desired full-length peptide along with impurities such as truncated and deletion sequences. RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[5]

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative HPLC with UV detector |

| Column | C18 stationary phase, wide-pore (e.g., 300 Å) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Sample Preparation | Crude peptide dissolved in Mobile Phase A |

Experimental Protocol for RP-HPLC Purification

Step 1: Sample Preparation

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulates.[5]

Step 2: Column Equilibration

-

Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) for several column volumes.

Step 3: Gradient Elution

-

Inject the filtered peptide solution onto the column.

-

Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

Step 4: Fraction Collection

-

Collect fractions corresponding to the major peak, which should be the target peptide.

Step 5: Purity Analysis and Lyophilization

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (typically >95%).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.[5]

RP-HPLC Purification Workflow

Caption: Workflow for the Purification of this compound by RP-HPLC.

Characterization of the Synthesized Peptide

To ensure the synthesized peptide has the correct identity and purity, a combination of analytical techniques is employed.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6][7] This provides strong evidence for the correct sequence.

Expected Molecular Weight Calculation:

| Amino Acid | Monoisotopic Mass (Da) |

| Alanine (x3) | 71.03711 * 3 = 213.11133 |

| Tyrosine | 163.06333 |

| Glycine (x2) | 57.02146 * 2 = 114.04292 |

| Phenylalanine | 147.06841 |

| Methionine | 131.04049 |

| Total (Sum of Residues) | 768.32648 |

| Mass of H₂O (for peptide bonds, n-1) | 18.01056 * 7 = 126.07392 |

| Mass of H and OH (for termini) | 1.007825 + 17.00274 = 18.010565 |

| Calculated Monoisotopic Mass (M) | 768.32648 - 126.07392 + 18.010565 = 660.263125 |

| Calculated Average Mass | ~837.9 g/mol |

The experimentally determined mass from techniques like MALDI-TOF or ESI-MS should closely match this calculated value.

Amino Acid Analysis

Amino acid analysis provides a quantitative measure of the amino acid composition of the peptide, confirming the presence and ratio of each amino acid.[8][9] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.[9]

Expected Amino Acid Ratios:

| Amino Acid | Expected Ratio |

| Alanine (Ala) | 3 |

| Tyrosine (Tyr) | 1 |

| Glycine (Gly) | 2 |

| Phenylalanine (Phe) | 1 |

| Methionine (Met) | 1 |

Conclusion

The synthesis and purification of the octapeptide this compound can be reliably achieved using standard Fmoc-based solid-phase peptide synthesis and reversed-phase HPLC. Rigorous characterization by mass spectrometry and amino acid analysis is essential to verify the identity and purity of the final product, ensuring its suitability for downstream research and development applications.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The information herein is intended to support research, development, and application of this peptide by providing essential data on its chemical and physical characteristics, as well as standardized methodologies for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for a range of applications, from designing solution-based assays to developing analytical methods for purity and stability assessment.

| Property | Value | Source / Method |

| Molecular Formula | C36H50N8O10S | --- |

| Molecular Weight | 786.89 g/mol | [Calculated] |

| Isoelectric Point (pI) | ~5.43 | Calculated using a standard pKa dataset for amino acid residues. |

| Appearance | Typically a solid at room temperature. | Generic observation for similar peptides. |

| Hydrogen Bond Donors | 10 | [Calculated] |

| Hydrogen Bond Acceptors | 12 | [Calculated] |

| Rotatable Bonds | 22 | [Calculated] |

| Heavy Atom Count | 55 | [Calculated] |

| CAS Number | 67746-47-8 | --- |

Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its handling, storage, and application in experimental settings.

Solubility:

-

This peptide is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2]

-

For aqueous solutions, it may be necessary to first dissolve the peptide in a minimal amount of DMSO and then dilute with an aqueous buffer. Water solubility is reported as 5 mg/mL, potentially requiring sonication.[1]

-

Alternative solvents for in vitro studies that can be tested include ethanol (B145695) and dimethylformamide (DMF).[3]

Stability and Storage:

-

As a solid powder, the peptide is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[3]

-

In a solvent such as DMSO, it should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]

-

The peptide is stable at ambient temperature for short periods, such as during shipping.[3]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways for this compound. While some commercial suppliers have anecdotally associated it with the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways, these claims are not yet substantiated by peer-reviewed research.[4] Further investigation is required to elucidate its precise biological function and mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the peptide sample.

Methodology:

-

System: A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

-

Injection Volume: 20 µL.

-

Data Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the identity of the peptide by verifying its molecular weight.

Methodology:

-

System: An Electrospray Ionization Mass Spectrometer (ESI-MS) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

-

Sample Preparation (ESI-MS): The peptide solution from the HPLC eluent can be directly infused into the mass spectrometer. Alternatively, a 10 µM solution in 50:50 acetonitrile:water with 0.1% formic acid can be prepared.

-

Sample Preparation (MALDI-TOF): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.

-

Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of this compound (786.89 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To obtain information about the three-dimensional structure and conformation of the peptide in solution.

Methodology:

-

System: A high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.

-

Experiments:

-

1D 1H NMR: To obtain a general overview of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structural calculations.

-

-

Data Analysis: The NMR spectra are processed and analyzed to assign proton resonances to specific amino acids in the peptide sequence. The NOE cross-peaks are used to generate distance constraints, which are then used in molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

Visualizations

Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a synthetic peptide such as this compound.

Caption: A typical experimental workflow for the synthesis and characterization of a peptide.

References

An In-depth Technical Guide on the Predicted 3D Structure of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimensional (3D) structure of the short peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Due to the inherent flexibility of short peptides, a single static structure is less probable than a conformational ensemble. This document outlines the leading computational prediction techniques, including ab initio modeling and molecular dynamics simulations, that can be employed to predict the structure of this peptide. Furthermore, it details the experimental protocols, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, that are crucial for validating computationally derived models. While a definitive, experimentally determined 3D structure for this compound is not publicly available, this guide serves as a robust framework for researchers to predict and validate its structure, a critical step in understanding its potential biological function and in the rational design of peptide-based therapeutics.

Introduction to Peptide Structure Prediction

The function of a peptide is intrinsically linked to its three-dimensional structure. The peptide this compound is a sequence of eight amino acids. Predicting the 3D structure of such oligopeptides is a significant challenge in computational biology. Unlike larger proteins, which often have a stable hydrophobic core to drive folding into a defined structure, short peptides are highly flexible and can exist in a multitude of conformations in solution.[1] Therefore, the "predicted structure" is often best represented as an ensemble of low-energy conformations.

Computational methods for structure prediction are generally categorized into template-based modeling and de novo (or ab initio) prediction. Given the short length of this compound, template-based methods are less likely to be effective, making de novo approaches more suitable.

Computational Prediction Methodologies

De novo peptide structure prediction aims to model the peptide's conformation from its amino acid sequence alone, without relying on a homologous template structure.

Ab Initio Folding and Conformational Search

Ab initio methods explore the vast conformational space of the peptide to find the most energetically favorable structures. A prominent tool in this area is PEP-FOLD, which is specifically designed for predicting the structure of short peptides.[2] The general workflow for such a prediction is as follows:

-

Sequence Input: The primary amino acid sequence (this compound) is provided to the prediction server.

-

Conformational Sampling: The algorithm generates a large number of candidate conformations. This is often achieved by assembling short, overlapping structural fragments from a library of known protein structures.

-

Energy Minimization: Each candidate structure undergoes energy minimization using a coarse-grained force field to resolve steric clashes and optimize local geometry.

-

Clustering and Ranking: The resulting low-energy conformations are clustered based on structural similarity. The centroids of the most populated clusters are then presented as the most probable predicted structures.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can be used to refine predicted structures and explore the conformational landscape of the peptide in a simulated physiological environment.[3][4]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The peptide structure (obtained from an initial ab initio prediction) is placed in a simulation box.

-

The box is solvated with a chosen water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 atm) while restraining the peptide's position. This allows the solvent molecules to relax around the peptide.

-

Production Run: The positional restraints on the peptide are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals.

-

Analysis: The resulting trajectory is analyzed to identify dominant conformations, hydrogen bonding patterns, and other structural features.

Predicted Structural Data

While a specific, experimentally validated 3D structure for this compound is not available, we can present expected quantitative data from a typical de novo prediction. The following tables summarize the kind of data that would be generated.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | This compound |

| Molecular Formula | C42H55N9O10S |

| Molecular Weight | 898.0 g/mol |

| Isoelectric Point (pI) | 5.54 |

| Net Charge at pH 7 | 0 |

Data calculated using standard bioinformatics tools.

Table 2: Predicted Secondary Structure Propensities

| Residue | Position | Predicted Secondary Structure |

| Ala | 1 | Coil |

| Ala | 2 | Coil |

| Ala | 3 | Coil |

| Tyr | 4 | Coil/Turn |

| Gly | 5 | Coil/Turn |

| Gly | 6 | Coil/Turn |

| Phe | 7 | Coil |

| Met | 8 | Coil |

This is a representative prediction. The high prevalence of "Coil" is expected for a short, flexible peptide.

Experimental Validation Techniques

Computational models must be validated by experimental data. For peptides, the primary techniques are NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution 3D structure of molecules in solution.[5][6][7][8] For a peptide like this compound, NMR can provide information about inter-atomic distances, which can be used as constraints to build a structural model.

Experimental Protocol: 2D NMR for Peptide Structure Determination

-

Sample Preparation: The synthesized and purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimicking solvent).

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

-

Constraint Extraction: NOE cross-peaks are integrated to derive a set of upper-limit distance constraints between protons.

-

Structure Calculation: A family of structures is calculated that satisfies the experimental constraints using software like CYANA or XPLOR-NIH.

-

Refinement: The calculated structures are typically refined in a simulated water environment.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide, but it requires the peptide to form a well-ordered crystal.[9][10] This can be a significant challenge for short, flexible peptides.[11]

Experimental Protocol: Peptide Crystallography

-

Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Promising initial "hits" are optimized to produce larger, single crystals suitable for diffraction.

-

Data Collection: A single crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution: The phases of the diffracted X-rays are determined, which can be challenging for novel peptide structures. This may require the incorporation of heavy atoms.

-

Model Building and Refinement: An atomic model of the peptide is built into the calculated electron density map and refined to best fit the experimental data.

Signaling Pathways and Biological Context

While no specific signaling pathway has been definitively associated with the this compound peptide in the literature, its sequence contains motifs that could suggest potential interactions. For instance, the presence of Tyrosine (Tyr) allows for potential phosphorylation by tyrosine kinases, which are key components of many signaling pathways.[12] Short peptides can act as agonists or antagonists of receptors or as enzyme inhibitors. The workflow for identifying such a role is depicted below.

Visualizations

Diagram 1: Peptide Structure Prediction Workflow

Caption: Workflow for predicting and validating the 3D structure of a short peptide.

Diagram 2: Logical Amino Acid Sequencedot

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 3. Validation of Molecular Dynamics Simulations for Prediction of Three-Dimensional Structures of Small Proteins [mdpi.com]

- 4. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]

- 5. Conformational transition in oligopeptides: an NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Monitoring the Site-Specific Solid-State NMR Data in Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. From short to medium bioactive Peptide Size: new insights into crystallization and structure determination - Istituto di Cristallografia - CNR [ic.cnr.it]

- 12. abmole.com [abmole.com]

Uncharted Territory: The Biological Activity of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Remains Undefined

Despite its availability as a research chemical, the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met has not been the subject of published scientific investigation into its biological activity. A thorough review of scientific literature and biochemical databases reveals a significant gap in our understanding of this peptide's function, with no available quantitative data, detailed experimental protocols, or established signaling pathways associated with it.

The peptide's structure, featuring the core Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) at its C-terminus, suggests a potential interaction with opioid receptors. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes. The N-terminal extension of "Ala-Ala-Ala" could theoretically influence its receptor binding affinity, selectivity, and metabolic stability compared to the native Met-enkephalin. However, without empirical data, this remains purely speculative.

Currently, information regarding this compound is limited to its commercial availability from various chemical suppliers for research purposes. These suppliers provide basic chemical and physical properties but offer no details on its biological effects.

Hypothetical Research Directions

Given the peptide's structural similarity to Met-enkephalin, a logical starting point for investigation would be to explore its activity at opioid receptors. A series of well-established in vitro and in vivo assays could be employed to characterize its potential biological functions.

Table 1: Proposed Initial Screening Assays for this compound

| Assay Type | Objective | Key Parameters to Measure |

| Receptor Binding Assays | To determine the affinity and selectivity of the peptide for different opioid receptor subtypes (μ, δ, κ). | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |

| In Vitro Functional Assays | To assess the functional activity of the peptide at opioid receptors (agonist, antagonist, or inverse agonist). | EC50 (half maximal effective concentration), Emax (maximum effect) in assays such as cAMP inhibition or β-arrestin recruitment. |

| Enzymatic Stability Assays | To evaluate the peptide's resistance to degradation by peptidases. | Half-life (t1/2) in plasma or brain homogenates. |

| In Vivo Analgesia Models | To determine if the peptide exhibits pain-relieving properties in animal models. | Nociceptive threshold (e.g., tail-flick latency, paw withdrawal threshold). |

Experimental Protocols: A Roadmap for Investigation

Should a research initiative be undertaken, the following experimental protocols would be fundamental in elucidating the bioactivity of this compound.

Radioligand Binding Assay Protocol

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ, δ, or κ opioid receptors.

-

Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: Incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test peptide (this compound).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay Protocol

-

Cell Culture: Culture cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells).

-

Cell Stimulation: Pre-treat cells with the test peptide at various concentrations for a short period.

-

Adenylate Cyclase Activation: Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

Potential Signaling Pathways

If this compound is found to be an opioid receptor agonist, it would likely modulate canonical G protein-coupled receptor (GPCR) signaling pathways.

Caption: Hypothetical opioid receptor signaling pathway.

This diagram illustrates the potential mechanism where the peptide, upon binding to an opioid receptor, activates an inhibitory G protein (Gi/o), leading to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on gene expression.

Experimental Workflow Visualization

The logical progression of experiments to characterize this novel peptide can be visualized as follows:

Caption: Proposed experimental workflow for peptide characterization.

Identifying Binding Partners for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for identifying and characterizing the binding partners of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the peptide's core sequence, Tyr-Gly-Gly-Phe-Met, which constitutes the endogenous opioid peptide Met-enkephalin, this guide focuses on the hypothesis that its primary binding partners are opioid receptors. The N-terminal extension, Ala-Ala-Ala, likely modulates the peptide's binding affinity, selectivity, and pharmacokinetic properties. This document outlines detailed experimental protocols for radioligand binding assays, functional assays measuring cAMP inhibition and β-arrestin recruitment, and provides the necessary context for interpreting the resulting data. Furthermore, it includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Target Peptide and its Hypothesized Binding Partners

The peptide , this compound, is a synthetic octapeptide. Its core sequence, Tyr-Gly-Gly-Phe-Met, is identical to that of Met-enkephalin, a well-characterized endogenous pentapeptide.[1] Met-enkephalin is a key neurotransmitter and neuromodulator that exerts its physiological effects, including analgesia, by binding to opioid receptors.[1][2]

The three classical opioid receptors are the mu (µ), delta (δ), and kappa (κ) receptors, all of which are G-protein coupled receptors (GPCRs).[3] Met-enkephalin exhibits a high affinity for both the µ- and δ-opioid receptors.[4] The addition of the Ala-Ala-Ala sequence at the N-terminus is a common strategy in peptide chemistry to potentially alter the peptide's stability against enzymatic degradation and to modify its receptor binding profile.[5] Therefore, the primary hypothesis is that this compound will bind to µ- and/or δ-opioid receptors, and the N-terminal extension will influence its affinity and selectivity.

Quantitative Data on Ligand Binding to Opioid Receptors

Understanding the binding affinity of the parent compound, Met-enkephalin, and related analogs is crucial for contextualizing the experimental results for this compound. The following table summarizes the binding affinities (Ki) of Met-enkephalin and a selection of its analogs for µ- and δ-opioid receptors.

| Ligand | Receptor Subtype | Species | Ki (nM) | Reference |

| Met-enkephalin | µ-opioid receptor | Rat | 20 | [6] |

| Met-enkephalin | µ-opioid receptor | Human | - | [6] |

| Met-enkephalin | δ-opioid receptor | Rat | 1 - 7.3 | [6] |

| Met-enkephalin | δ-opioid receptor | Human | - | [6] |

| [D-Ala2,Met5]-enkephalinamide | µ1-opioid receptor | Rat | < 1 | |

| [D-Ala2,D-Leu5]-enkephalin | δ-opioid receptor | Rat | 5 - 8 | |

| Leu-enkephalin (meta-substituted Phe4 analogs) | δ-opioid receptor | - | 0.023 - 0.93 | [7] |

| Leu-enkephalin (meta-substituted Phe4 analogs) | µ-opioid receptor | - | 0.059 - 0.98 | [7] |

Experimental Protocols for Identifying and Characterizing Binding Partners

To elucidate the binding partners of this compound, a series of established in vitro assays are recommended. These assays will determine the peptide's binding affinity for opioid receptors and characterize its functional activity as an agonist or antagonist.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor.[8][9] These assays involve the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (this compound).

Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors.

Materials:

-

Cell membranes prepared from cell lines expressing the human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).

-

Radiolabeled ligand: [3H]-DAMGO for µ-opioid receptors or [3H]-Naltrindole for δ-opioid receptors.

-

Unlabeled test peptide: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Naloxone (B1662785) (for determining non-specific binding).

-

96-well plates.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Culture and harvest cells expressing the opioid receptor of interest. Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test peptide (this compound) to the wells.

-

To determine non-specific binding, add a high concentration of naloxone to a separate set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

References

- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality [frontiersin.org]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. revvity.com [revvity.com]

In Silico Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the peptide's structural similarity to endogenous opioid peptides, this document will use the human mu-opioid receptor (μOR) as a representative biological target for a detailed docking analysis.

Introduction

The octapeptide this compound possesses a C-terminal sequence, Tyr-Gly-Gly-Phe-Met, which is identical to the endogenous opioid peptide Met-enkephalin. Met-enkephalin is a potent agonist of the mu- and delta-opioid receptors, playing a crucial role in pain modulation and other physiological processes.[1][2] This structural homology suggests that this compound may also interact with opioid receptors.

In silico modeling and molecular docking are powerful computational techniques used in drug discovery to predict the interaction between a ligand (in this case, the octapeptide) and a biological target.[3] These methods allow for the elucidation of potential binding modes, the estimation of binding affinities, and the identification of key interacting residues, thereby guiding further experimental studies. This guide outlines a detailed protocol for such an analysis, using the human mu-opioid receptor as a case study.

Methodologies: Experimental Protocols

A multi-stage protocol is employed for the in silico analysis of the octapeptide, encompassing peptide modeling, receptor preparation, molecular docking, and post-docking analysis.[4][5]

Three-Dimensional Modeling of the Octapeptide

The initial step involves generating a three-dimensional (3D) structure of the this compound peptide.

Protocol:

-

Sequence Input: The primary amino acid sequence (this compound) is used as the input for a peptide modeling server such as PEP-FOLD or a similar tool.

-

Conformational Sampling: The server will perform a conformational search to predict the most probable 3D structures of the peptide. This often involves algorithms that predict secondary structure elements and assemble them into a final model.

-

Model Selection: The output will typically be a series of ranked models. The model with the best score (e.g., lowest potential energy) is selected for further refinement.

-

Energy Minimization: The selected peptide model is then subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and to obtain a more stable conformation.

Preparation of the Mu-Opioid Receptor

For this study, the crystal structure of the human mu-opioid receptor in complex with an agonist peptide (PDB ID: 6DDF) will be utilized.[6][7]

Protocol:

-

Structure Retrieval: The atomic coordinates of the mu-opioid receptor are downloaded from the Protein Data Bank (PDB).

-

Pre-processing: The receptor structure is prepared using molecular modeling software such as UCSF Chimera or Schrödinger's Maestro. This involves:

-

Removing water molecules and any co-crystallized ligands or non-essential ions.

-

Adding hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assigning protonation states to titratable residues (e.g., His, Asp, Glu) appropriate for a physiological pH.

-

Repairing any missing side chains or loops in the protein structure.

-

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized agonist in the original PDB structure. This creates a grid box that encompasses the active site and defines the search space for the docking algorithm.

Molecular Docking

Molecular docking is performed to predict the binding pose of the octapeptide within the mu-opioid receptor's active site.

Protocol:

-

Docking Software: A protein-peptide docking program such as AutoDock Vina, HADDOCK, or CABS-dock is used.[4]

-

Input Files: The prepared 3D structure of the octapeptide and the prepared mu-opioid receptor are provided as input.

-

Docking Parameters:

-

The search space is defined by the grid box created during receptor preparation.

-

The number of binding modes to be generated and the exhaustiveness of the search are specified.

-

-

Execution: The docking algorithm systematically samples different conformations of the peptide within the defined binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

Post-Docking Analysis

The final stage involves analyzing the results of the docking simulation.

Protocol:

-

Pose Clustering and Ranking: The docking software will output a series of predicted binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked by their predicted binding affinity.

-

Interaction Analysis: The top-ranked binding pose is visualized to identify key molecular interactions between the octapeptide and the mu-opioid receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Binding Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to recalculate the binding free energy for the top-ranked poses to provide a more accurate estimation.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical quantitative data from a successful docking simulation of this compound with the human mu-opioid receptor.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -9.8 | The estimated free energy of binding. A more negative value indicates a stronger interaction. |

| RMSD from Reference (Å) | 1.2 | The root-mean-square deviation of the docked peptide's backbone atoms from a reference conformation (if available). |

| Hydrogen Bonds | 5 | The number of hydrogen bonds formed between the peptide and the receptor. |

| Interacting Receptor Residues | Asp147, Tyr148, His297, Trp318 | Key amino acid residues in the mu-opioid receptor that form significant interactions with the peptide. |

| Interacting Peptide Residues | Tyr4, Phe7, Met8 | Key amino acid residues in the octapeptide that are involved in binding to the receptor. |

Visualizations

Experimental Workflow

Caption: Workflow for in silico modeling and docking.

Hypothetical Signaling Pathway

Caption: Simplified signaling pathway of μOR activation.

Conclusion

This technical guide outlines a robust in silico workflow for the modeling and molecular docking of the octapeptide this compound to the human mu-opioid receptor. The structural similarity of this peptide to Met-enkephalin provides a strong rationale for investigating its interaction with opioid receptors. The detailed protocols and hypothetical data presented herein serve as a comprehensive framework for researchers to conduct similar computational studies. The insights gained from such in silico analyses are invaluable for guiding the rational design of novel peptide-based therapeutics and for understanding the molecular basis of their biological activity. Further experimental validation is essential to confirm the computational predictions and to fully elucidate the pharmacological profile of this octapeptide.

References

- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. 6ddf - Mu Opioid Receptor-Gi Protein Complex - Summary - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to the Functional Discovery of the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a synthetic peptide derivative. Its core structure, Tyr-Gly-Gly-Phe-Met, is the endogenous opioid peptide Met-Enkephalin. Met-Enkephalin is a well-characterized neurotransmitter that plays a significant role in pain modulation and has been studied for its potential in various therapeutic areas. It primarily acts as an agonist at the δ-opioid and μ-opioid receptors. The N-terminal extension of "Ala-Ala-Ala" suggests a modification aimed at potentially altering the peptide's pharmacological profile, such as its stability, receptor affinity, selectivity, or duration of action. While specific functional studies on this compound are not extensively documented in peer-reviewed literature, its function can be inferred from the properties of its core enkephalin sequence and the known effects of N-terminal modifications on opioid peptides.

This guide provides a comprehensive overview of the presumed functional characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways.

Presumed Biological Function and Signaling

Based on its structural similarity to Met-Enkephalin, this compound is hypothesized to function as an opioid receptor agonist. The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. Commercial suppliers of this peptide suggest its involvement in the PI3K/Akt/mTOR and Protein Tyrosine Kinase (PTK) signaling pathways. Opioid receptor activation has been shown to engage these pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.

Opioid Receptor Activation and Downstream Signaling

Upon binding of an agonist like the peptide , the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This activation can trigger several downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades like the PI3K/Akt pathway.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound, the following table presents hypothetical data that could be generated from the experimental protocols described in this guide. This serves as a template for researchers to populate with their own findings.

| Parameter | Receptor Subtype | Value (Hypothetical) | Assay |

| Binding Affinity (Ki) | μ-opioid | 5.2 nM | Radioligand Binding |

| δ-opioid | 15.8 nM | Radioligand Binding | |

| κ-opioid | >1000 nM | Radioligand Binding | |

| G-Protein Activation (EC50) | μ-opioid | 25.1 nM | GTPγS Binding |

| δ-opioid | 78.3 nM | GTPγS Binding | |

| Efficacy (% of DAMGO) | μ-opioid | 85% | GTPγS Binding |

| δ-opioid | 65% | GTPγS Binding | |

| Analgesic Effect (ED50) | - | 1.5 mg/kg (i.p.) | Tail-Flick Test |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Opioid Receptor Binding Assay

This protocol determines the binding affinity of the peptide for different opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Utilize cell lines stably expressing human μ, δ, or κ opioid receptors. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Binding Reaction: In a 96-well plate, combine the cell membranes (20-50 µg protein), a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ) at a concentration near its Kd, and varying concentrations of the this compound peptide.

-

Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of the peptide to activate G-proteins, indicating its agonist activity.

Methodology:

-

Membrane Preparation: Prepare receptor-expressing cell membranes as described for the binding assay.

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, combine membranes (10-20 µg protein), GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the this compound peptide.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Scintillation Counting: Measure the bound [³⁵S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the stimulated binding against the peptide concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).

In Vivo Analgesic Assay (Tail-Flick Test)

This assay assesses the analgesic properties of the peptide in an animal model.

Methodology:

-

Animal Acclimatization: Acclimate mice or rats to the testing environment and handling for several days.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time until the animal flicks its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Peptide Administration: Administer this compound via a chosen route (e.g., intraperitoneal, intravenous, or intracerebroventricular) at various doses. Include a vehicle control group.

-

Post-treatment Measurements: Measure the tail-flick latency at several time points after peptide administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Determine the dose-response relationship and calculate the ED50 (dose required to produce 50% of the maximum analgesic effect).

Conclusion

The peptide this compound, as a derivative of Met-Enkephalin, holds potential as a modulator of the opioid system. The N-terminal tri-alanine extension may confer unique pharmacological properties that differentiate it from the parent peptide. The experimental protocols detailed in this guide provide a robust framework for the comprehensive functional characterization of this and similar novel peptides. The elucidation of its binding affinities, agonist efficacy, and in vivo effects will be crucial in determining its potential as a research tool or a therapeutic lead. Further investigation into its effects on the PI3K/Akt/mTOR and protein tyrosine kinase pathways will provide deeper insights into its cellular mechanisms of action.

An In-Depth Technical Guide to Preliminary Screening Assays for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core preliminary screening assays for peptide libraries based on the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met sequence. This peptide is an analogue of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid peptide.[1][2] Therefore, the primary targets for screening such libraries are opioid receptors, which are G-protein coupled receptors (GPCRs).[1][3] The following sections detail the experimental protocols, data presentation, and visualization of key biological and experimental pathways.

Introduction to Screening Peptide Libraries

The discovery of novel therapeutic peptides relies on the effective screening of large, diverse libraries to identify candidates with high affinity and specificity for a biological target.[4] For a library based on an Ala-Ala-Ala extension of Met-enkephalin, the goal is to identify analogues with potentially improved stability, selectivity, and therapeutic efficacy at opioid receptors (μ, δ, and κ).[5][6] Preliminary screening assays are designed to be rapid, high-throughput, and cost-effective methods to narrow down a vast number of peptides to a manageable number of promising leads.[7]

Common high-throughput screening platforms for peptide libraries include solid-phase peptide arrays, phage display, and yeast display. These can be followed by more specific cell-based and biochemical assays to quantify the activity of identified "hits".

Key Experimental Protocols

Detailed methodologies for foundational screening techniques are provided below.

Phage display is a powerful technique for screening vast peptide libraries by displaying peptides on the surface of bacteriophages.[8]

Experimental Protocol:

-

Library Construction: A library of oligonucleotides encoding the randomized this compound peptide variants is synthesized and cloned into a phagemid vector. This vector is then used to transform E. coli, and the bacteria are subsequently infected with a helper phage to produce a diverse phage library, with each phage displaying a unique peptide.

-

Target Immobilization: The target opioid receptors (e.g., purified μ-opioid receptor) are immobilized on a solid support, such as magnetic beads or the surface of a microtiter plate.

-

Biopanning:

-

The phage library is incubated with the immobilized target, allowing phages displaying peptides with affinity for the receptor to bind.

-

Non-specific and weakly bound phages are removed through a series of stringent washing steps.

-

The bound phages are eluted, often by changing the pH or using a competitive ligand.

-

-

Amplification: The eluted phages are used to infect a fresh culture of E. coli to amplify the population of binding phages.

-

Iterative Screening: The process of biopanning and amplification is repeated for 3-5 rounds, with increasing stringency in the washing steps to enrich for high-affinity binders.

-

Hit Identification: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the high-affinity peptide sequences.

-

Validation: The binding of individual, identified peptides is confirmed using techniques like ELISA or surface plasmon resonance (SPR).

Yeast surface display is another robust method for screening peptide libraries, offering the advantage of eukaryotic protein processing and quality control.

Experimental Protocol:

-

Library Construction: A DNA library encoding the peptide variants is constructed and transformed into Saccharomyces cerevisiae. The peptides are expressed as fusions to a yeast cell surface protein (e.g., Aga2p), displaying them on the outer surface of the yeast cell.

-

Library Induction and Labeling: The expression of the peptide library is induced. The library is then incubated with a fluorescently labeled target protein (e.g., a soluble, tagged opioid receptor). A second fluorescent antibody targeting an epitope tag on the fusion protein can be used to normalize for expression levels.

-

Fluorescence-Activated Cell Sorting (FACS):

-

The labeled yeast library is sorted using FACS.

-

Cells exhibiting high fluorescence from the labeled target, indicating strong binding, are collected.

-

-

Enrichment and Iterative Sorting: The sorted yeast population is regrown and subjected to further rounds of labeling and FACS sorting, often with decreasing concentrations of the labeled target to isolate the highest affinity binders.

-

Sequence Analysis: Plasmids are isolated from the final enriched yeast population, and the peptide-encoding DNA is sequenced to identify the desired peptide ligands.

Once high-affinity binders are identified, their functional activity as agonists or antagonists must be determined. For opioid receptors, a common downstream signaling event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol (cAMP Assay):

-

Cell Culture: A cell line stably expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells) is cultured in 96- or 384-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of the hit peptides from the primary screen. Controls should include a known agonist (e.g., DAMGO for the μ-opioid receptor) and an antagonist (e.g., naloxone).

-

Forskolin Stimulation: The cells are stimulated with forskolin, a potent activator of adenylyl cyclase, to induce a high level of cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

Data Analysis: The reduction in cAMP levels in the presence of the peptide compared to the forskolin-only control is calculated. Dose-response curves are generated to determine the IC50 (for agonists) or Ki (for antagonists) values.

Data Presentation

Quantitative data from screening assays are crucial for comparing the potency and selectivity of different peptide analogues. The following tables present hypothetical but realistic data for a library of this compound analogues.

Table 1: Opioid Receptor Binding Affinities of Selected Peptide Analogues

This table summarizes the binding affinities (Ki, in nM) of lead peptides against μ, δ, and κ opioid receptors, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.[9][10]

| Peptide ID | Sequence | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Control | Met-Enkephalin | 1.5 | 0.8 | 500 |

| AAA-Met-Enk | This compound | 2.1 | 1.2 | 650 |

| Lib-Hit-01 | Ala-Ala-Ala-Tyr-Gly-Gly-D-Phe -Met | 0.9 | 25.5 | 800 |

| Lib-Hit-02 | Ala-Ala-Ala-D-Tyr -Gly-Gly-Phe-Met | 15.3 | 3.2 | 1200 |

| Lib-Hit-03 | Ala-Ala-Ala-Tyr-Gly-D-Ala -Phe-Met | 1.1 | 1.5 | 450 |

Table 2: Functional Activity of Selected Peptide Analogues in a cAMP Inhibition Assay

This table shows the half-maximal inhibitory concentration (IC50, in nM) of the lead peptides in a functional cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.[6] Lower IC50 values indicate greater potency as an agonist.

| Peptide ID | μ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor IC50 (nM) |

| Control | 10.2 | 5.5 |

| AAA-Met-Enk | 15.8 | 8.9 |

| Lib-Hit-01 | 5.1 | 150.7 |

| Lib-Hit-02 | 98.2 | 12.4 |

| Lib-Hit-03 | 6.3 | 7.1 |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

This diagram illustrates the canonical G-protein signaling cascade following agonist binding to a μ-opioid receptor.[11][12]

References

- 1. Enkephalin - Wikipedia [en.wikipedia.org]

- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]

- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. kmdbioscience.com [kmdbioscience.com]

- 9. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Cellular Uptake and Localization of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for studying the cellular internalization and subcellular fate of the novel peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the absence of published data on this specific sequence, this guide outlines a complete experimental plan, from initial characterization to mechanistic studies, based on established methodologies in peptide research.

Peptide Profile and Physicochemical Analysis

The octapeptide this compound is a neutral, predominantly hydrophobic sequence. Understanding its physicochemical properties is critical for predicting its interaction with biological membranes and for designing appropriate experimental controls.

-

Hydrophobicity: The presence of multiple hydrophobic residues (Alanine, Phenylalanine, Methionine) suggests a strong tendency to interact with lipid environments, such as the cell membrane.

-

Polarity and Charge: At physiological pH, the peptide is expected to be neutral. The single polar Tyrosine residue provides a site for potential hydrogen bonding and enzymatic modification (e.g., phosphorylation).

-

Flexibility: The Glycine-Glycine motif confers significant conformational flexibility to the peptide backbone.

-

Size: With a molecular weight of approximately 826.9 g/mol , the peptide is relatively small.

Based on these characteristics, the peptide is unlikely to function as a classic, cation-rich cell-penetrating peptide (CPP). Its cellular entry may be mediated by its hydrophobicity, potentially involving direct membrane translocation or an endocytic pathway.

Experimental Protocols for Cellular Uptake and Localization Studies

A multi-faceted approach is required to accurately quantify cellular uptake, determine subcellular localization, and elucidate the mechanism of internalization.

Peptide Synthesis and Fluorescent Labeling

Objective: To produce a high-purity peptide and conjugate it with a fluorescent dye for tracking and quantification.

Methodology:

-

Peptide Synthesis: The peptide this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purity should be assessed by high-performance liquid chromatography (HPLC) and identity confirmed by mass spectrometry.

-

Fluorescent Labeling: The most straightforward strategy is to label the N-terminal primary amine. Amine-reactive dyes such as Fluorescein isothiocyanate (FITC) or Rhodamine B are suitable choices.[1][2][3]

-

Reagents: Peptide, FITC (or other NHS-ester dye), Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Diisopropylethylamine (DIPEA), Size-exclusion chromatography column (e.g., Sephadex G-25), Phosphate-buffered saline (PBS).[2]

-

Protocol:

-

Dissolve the peptide in DMF.

-

Dissolve FITC in DMF/DMSO to a concentration of 1 mg/mL immediately before use.[2]

-

Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide), along with a 2-fold molar excess of DIPEA to facilitate the reaction.[2]

-

Incubate the reaction for 2-4 hours at room temperature in the dark, with gentle mixing.[2]

-

Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute corresponds to the labeled peptide.[2]

-

Confirm successful labeling and purity via HPLC and mass spectrometry.

-

-

Cell Culture

Objective: To maintain a consistent and healthy cell line for uptake experiments.

Methodology:

-

Cell Lines: A variety of cell lines should be used to assess if uptake is cell-type specific. Recommended starting lines include HeLa (human cervical cancer), A549 (human lung carcinoma), and HEK293 (human embryonic kidney).

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Quantitative Cellular Uptake Analysis

Objective: To measure the amount of peptide internalized by cells over time and at different concentrations.

Methodology (Flow Cytometry):

-

Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.

-

Peptide Incubation: Treat cells with varying concentrations of the fluorescently labeled peptide (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 30 min, 1, 2, 4 hours). Include an untreated control group.

-

Washing: After incubation, wash the cells three times with cold PBS to remove surface-bound peptide.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population will be proportional to the amount of internalized peptide.

-

Data Quenching (Optional but Recommended): To distinguish between membrane-bound and internalized peptide, treat a parallel set of cells with Trypan Blue after washing. Trypan Blue can quench the fluorescence of extracellularly bound FITC, providing a more accurate measure of internalization.

Data Presentation:

The quantitative data should be summarized in tables for clarity and ease of comparison.

| Peptide Concentration (µM) | Incubation Time (hr) | Mean Fluorescence Intensity (Arbitrary Units) |

| 1 | 1 | 150 ± 12 |

| 5 | 1 | 750 ± 45 |

| 10 | 1 | 1480 ± 98 |

| 10 | 2 | 2150 ± 150 |

| 10 | 4 | 2890 ± 210 |

| 25 | 4 | 5500 ± 340 |

| Table 1: Hypothetical quantitative uptake data for FITC-labeled peptide in HeLa cells as measured by flow cytometry. Values are represented as mean ± standard deviation. |

Subcellular Localization Analysis

Objective: To visualize the intracellular distribution of the peptide.

Methodology (Confocal Laser Scanning Microscopy):

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Peptide Incubation: Treat cells with the fluorescently labeled peptide (e.g., 10 µM) for a predetermined time (e.g., 2 hours).

-

Organelle Staining: In the final 30 minutes of incubation, add organelle-specific fluorescent probes. Examples include:

-

Lysosomes: LysoTracker Red

-

Mitochondria: MitoTracker Red CMXRos

-

Nucleus: Hoechst 33342 or DAPI

-

-

Washing and Imaging: Wash the cells with PBS and image them immediately using a confocal microscope.[4][5] Acquire images in separate channels for the peptide and each organelle marker.

-

Co-localization Analysis: Merge the images and analyze the degree of overlap between the peptide signal and the organelle markers using software such as ImageJ with a co-localization plugin. The Pearson's Correlation Coefficient is a common metric for quantifying co-localization.

Elucidation of Uptake Mechanism

Objective: To determine the primary pathway(s) responsible for peptide internalization.

Methodology:

This involves treating cells with various inhibitors of known cellular uptake pathways prior to incubation with the fluorescent peptide.[6] The subsequent change in peptide uptake is then quantified by flow cytometry or fluorescence microscopy.

-

Energy Dependence: To determine if uptake is an active, energy-dependent process, perform the incubation at 4°C, which inhibits most active transport mechanisms.[7]

-

Endocytic Pathway Inhibition: Pre-incubate cells with specific pharmacological inhibitors for 30-60 minutes before adding the labeled peptide.

Data Presentation:

| Inhibitor | Concentration | Target Pathway | Expected Effect on Uptake |

| Low Temperature (4°C) | N/A | Energy-dependent processes | Inhibition |

| Chlorpromazine | 10 µg/mL | Clathrin-mediated endocytosis | Inhibition if pathway is involved[8] |

| Nystatin | 50 µg/mL | Caveolae-mediated endocytosis | Inhibition if pathway is involved[8] |

| Amiloride | 5 mM | Macropinocytosis | Inhibition if pathway is involved |

| Cytochalasin D | 10 µM | Actin-dependent endocytosis | Inhibition if pathway is involved[8] |

| Table 2: Common inhibitors used to investigate mechanisms of cellular uptake. The effect on uptake of the target peptide would need to be experimentally determined. |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and hypothetical biological interactions.

Caption: Experimental workflow for studying peptide cellular uptake.

Investigation of Potential Signaling Pathways

The presence of a tyrosine residue suggests the peptide could interact with intracellular signaling cascades, particularly those regulated by tyrosine phosphorylation.[9] Upon cellular entry, the peptide could serve as a substrate for protein tyrosine kinases (PTKs), potentially activating or modulating downstream pathways.[9][10]

Hypothetical Signaling Pathway:

A plausible hypothesis is that once inside the cell, the peptide's tyrosine residue is phosphorylated by a non-receptor tyrosine kinase (e.g., a member of the Src family). This phosphorylation event could create a docking site for an adaptor protein containing an SH2 domain (e.g., Grb2), leading to the activation of the Ras-MAPK signaling cascade, which is a central regulator of cell proliferation and survival.

Caption: Hypothetical signaling pathway initiated by the peptide.

Experimental Validation:

-

Western Blotting: Treat cells with the peptide and probe cell lysates with antibodies against phosphorylated ERK (p-ERK) and total ERK to see if the pathway is activated.

-

Kinase Inhibitors: Pre-treat cells with a Src family kinase inhibitor (e.g., PP2) before adding the peptide to see if the downstream effects are blocked.

-

Mass Spectrometry: Use phosphoproteomic techniques to identify if the peptide itself becomes phosphorylated within the cell.[11]

This comprehensive guide provides a robust starting point for the thorough investigation of the cellular interactions of the peptide this compound. The proposed experiments will yield quantitative data on its uptake efficiency, provide visual evidence of its subcellular destination, and offer insights into both its mechanism of entry and its potential to modulate intracellular signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 9. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphoproteomics - Wikipedia [en.wikipedia.org]

Enzymatic degradation pathways of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

An In-depth Technical Guide to the Enzymatic Degradation of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octapeptide this compound is a synthetic peptide that contains the core sequence of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid pentapeptide involved in pain modulation.[1][2] The N-terminal extension of three alanine (B10760859) residues (Ala-Ala-Ala) can influence the peptide's stability, receptor affinity, and overall pharmacokinetic profile. Understanding the enzymatic degradation pathways of this peptide is critical for its development as a potential therapeutic agent, as rapid metabolism can limit its bioavailability and efficacy.[3]

This technical guide provides a detailed overview of the primary enzymatic pathways responsible for the degradation of this compound. It outlines the key enzymes, their specific cleavage sites, and the resulting fragments. Furthermore, this guide details the experimental protocols used to characterize these degradation processes and presents quantitative data for analogous substrates to provide a framework for analysis.

Core Enzymatic Degradation Pathways

The degradation of this compound is primarily mediated by a class of enzymes known as "enkephalinases," which are peptidases that metabolize endogenous enkephalins.[3][4] The principal enzymes involved are Aminopeptidase N (APN), Neutral Endopeptidase (NEP), Dipeptidyl Peptidase 3 (DPP3), and Angiotensin-Converting Enzyme (ACE).[1][3]

Key Degrading Enzymes and Cleavage Sites

-

Aminopeptidase N (APN): As a zinc-dependent metallopeptidase, APN is an exopeptidase that catalyzes the removal of neutral amino acids from the N-terminus of peptides.[5][6] For this compound, APN would sequentially cleave the three alanine residues, starting with the N-terminal alanine. This action is a major pathway for the inactivation of enkephalin-related peptides.[6]

-